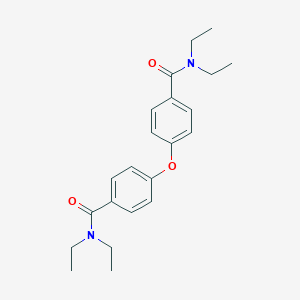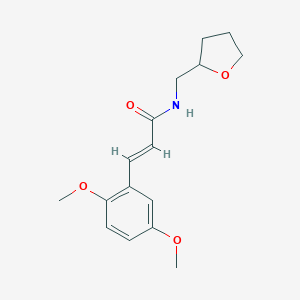
1-Quinazolin-4-yl-piperidine-4-carboxylic acid
Übersicht
Beschreibung
1-Quinazolin-4-yl-piperidine-4-carboxylic acid is a biochemical used for proteomics research . It has a molecular weight of 257.29 and a molecular formula of C14H15N3O2 .
Molecular Structure Analysis
The molecular structure of 1-Quinazolin-4-yl-piperidine-4-carboxylic acid consists of a quinazoline moiety and a piperidine moiety . The molecular formula is C14H15N3O2 .Physical And Chemical Properties Analysis
The physical and chemical properties of 1-Quinazolin-4-yl-piperidine-4-carboxylic acid include a molecular weight of 257.29 and a molecular formula of C14H15N3O2 .Wissenschaftliche Forschungsanwendungen
Antimicrobial Agent
Quinazolinone derivatives, such as “1-Quinazolin-4-yl-piperidine-4-carboxylic acid”, have been synthesized and studied for their antimicrobial properties . These compounds have shown broad-spectrum antimicrobial activity, making them potential candidates for the development of new antimicrobial drugs .
Biofilm Inhibition
Some quinazolinone derivatives have demonstrated the ability to inhibit biofilm formation in Pseudomonas aeruginosa . Biofilms are a major concern in medical and industrial settings due to their resistance to antimicrobial agents. Therefore, compounds that can inhibit biofilm formation are of great interest .
Anti-virulence Agents
Compounds like “1-Quinazolin-4-yl-piperidine-4-carboxylic acid” have shown potential as anti-virulence agents. They have been found to decrease virulence factors in Pseudomonas aeruginosa at low concentrations without affecting bacterial growth . This suggests that they could be used to treat infections without promoting bacterial resistance .
Quorum Quenching Agents
Quorum sensing is a communication system that bacteria use to coordinate group behaviors. Some quinazolinone derivatives have shown potential as quorum quenching agents, disrupting this communication system and thereby inhibiting bacterial behaviors that contribute to pathogenicity .
Antiproliferative Agents
Quinazoline derivatives have been designed, synthesized, and evaluated for their antiproliferative activity against various human cancer cell lines . This suggests potential applications in the development of new antitumor drugs .
Antibiotic Resistance Combatants
The rise of antibiotic-resistant bacteria is a major global health concern. Quinazolinone derivatives have been synthesized in an attempt to overcome this life-threatening phenomenon . The antimicrobial screening revealed that these compounds are broad-spectrum antimicrobial agents with a safe profile on human cell lines .
Safety and Hazards
Wirkmechanismus
Target of Action
This compound belongs to the class of organic compounds known as quinazolines , which are known to interact with a variety of biological targets, including various enzymes and receptors
Mode of Action
Quinazoline derivatives are known to interact with their targets through various mechanisms, such as inhibiting enzyme activity or modulating receptor function . The exact interaction of this compound with its targets would depend on the specific target and the structural features of the compound.
Biochemical Pathways
Quinazoline derivatives are known to affect a variety of biochemical pathways due to their diverse range of biological activities . The specific pathways affected by this compound would depend on its targets and the cellular context.
Eigenschaften
IUPAC Name |
1-quinazolin-4-ylpiperidine-4-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15N3O2/c18-14(19)10-5-7-17(8-6-10)13-11-3-1-2-4-12(11)15-9-16-13/h1-4,9-10H,5-8H2,(H,18,19) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CRAJVGCEDJXZBY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1C(=O)O)C2=NC=NC3=CC=CC=C32 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Quinazolin-4-yl-piperidine-4-carboxylic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![7-(3,5-dimethoxyphenyl)-3-(4-methylphenyl)-4H-[1,3,4]thiadiazolo[2,3-c][1,2,4]triazin-4-one](/img/structure/B362871.png)
![Methyl 4-{[(4-fluorophenoxy)acetyl]amino}benzoate](/img/structure/B362873.png)


![1-[(4-chloro-2,5-dimethoxyphenyl)sulfonyl]-2-isopropyl-1H-imidazole](/img/structure/B362886.png)
![1-[(3-Sec-butyl-4-ethoxyphenyl)sulfonyl]-4-(4-methoxyphenyl)piperazine](/img/structure/B362887.png)
![2-((4-chlorophenyl)thio)-N-(3-cyano-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)acetamide](/img/structure/B362890.png)
amine](/img/structure/B362891.png)

![[(5,7-Dimethyl[1,2,4]triazolo[4,3-a]pyrimidin-3-yl)sulfanyl]acetonitrile](/img/structure/B362898.png)
![2-(4-oxo-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-3(4H)-yl)propanoic acid](/img/structure/B362904.png)
![[(7-Methyl-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4-yl)sulfanyl]acetonitrile](/img/structure/B362905.png)
![Ethyl 6-chloro-4-[(3-hydroxyphenyl)amino]quinoline-3-carboxylate](/img/structure/B362915.png)
![5-Methyl-7-(3-pyridinyl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B362918.png)